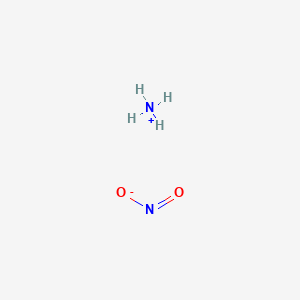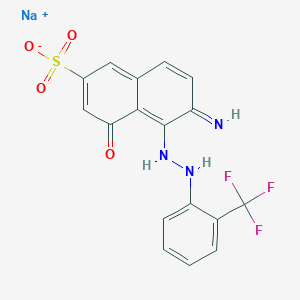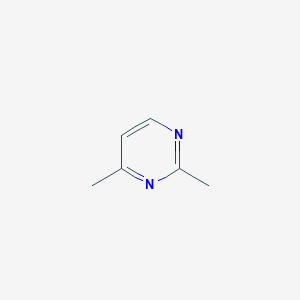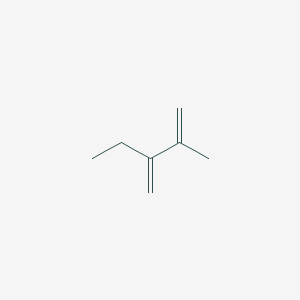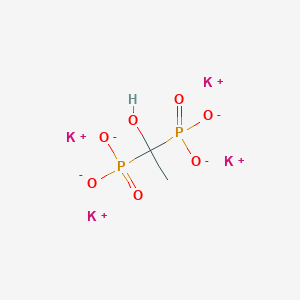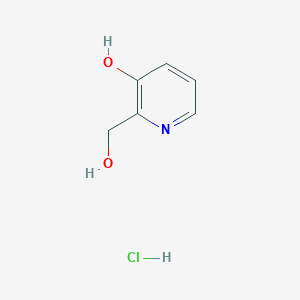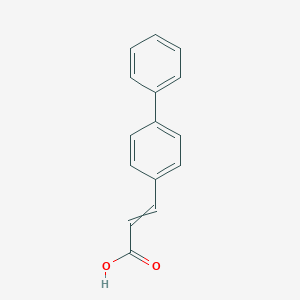
4-苯基肉桂酸
描述
4-Phenylcinnamic acid is a compound that has attracted interest for its properties and potential applications in various fields. Although not explicitly mentioned in the available literature, related compounds and derivatives, such as hydroxycinnamic acids and their esters, are well-studied for their roles in natural product biosynthesis, pharmaceuticals, and materials science.
Synthesis Analysis
Synthesis of 4-Phenylcinnamic acid and its derivatives has been explored through various methods. One approach involves the condensation of adipoyl chloride and 4-hydroxycinnamic acid to produce dicinnamic acid derivatives, which are useful in the production of polymeric materials (Nagata & Hizakae, 2003). Additionally, derivatives of p-hydroxycinnamic acid have been synthesized for the investigation of their interactions with proteins, showcasing the versatility of cinnamic acid derivatives in chemical synthesis (Meng et al., 2012).
Molecular Structure Analysis
The molecular structure of 4-Phenylcinnamic acid derivatives has been analyzed through techniques such as single-crystal X-ray diffraction. This method provides insights into the arrangement of atoms within the molecule and its geometric configuration, which is crucial for understanding the compound's reactivity and properties.
Chemical Reactions and Properties
4-Phenylcinnamic acid and its derivatives participate in a variety of chemical reactions. For instance, they can undergo photo-Fries rearrangement when exposed to UV light, leading to photocrosslinking. This property is utilized in the development of photoreactive polymers with potential applications in materials science (Stumpe et al., 1995).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystallinity, of 4-Phenylcinnamic acid derivatives are influenced by their molecular structure. For example, copolyesters derived from cinnamic acid derivatives exhibit a range of thermal behaviors and crystallinity patterns, which are important for their application in high-performance materials (Kricheldorf & Probst, 1995).
Chemical Properties Analysis
The chemical properties of 4-Phenylcinnamic acid derivatives, such as reactivity towards nucleophiles, electrophiles, and radicals, are central to their applications in organic synthesis and material science. Their antioxidant properties have also been explored, indicating their potential for use in food chemistry and pharmacology (Terpinc et al., 2011).
科学研究应用
-
Organic Synthesis
- 4-Phenylcinnamic acid is used in the synthesis of various organic compounds . It plays a significant role in Pd/C-catalyzed reactions, which are fundamental tools of modern organic synthesis . These reactions include reduction reactions and cross-coupling reactions .
- The methods of application involve the use of a Pd/C catalyst system for the reactions . The Pd/C catalyst system offers an alternative protocol that has particular advantages and applications .
- The outcomes of these reactions are various organic compounds, the specifics of which depend on the reactants and conditions used .
-
Pharmaceutical Research
- 4-Phenylcinnamic acid is frequently used as a compound synthesized in undergraduate laboratories to study the Perkin reaction . It is primarily seen as an intermediate or precursor to other, more useful phenylpropanoids .
- The methods of synthesis include the condensation of phenacyl chloride with benzaldehyde in the presence of triethylamine, the distillation of benzylmandelic acid, or by the reaction of sodium phenylacetate with benzaldehyde in acetic anhydride .
- The outcomes of these syntheses are various phenylpropanoids, the specifics of which depend on the reactants and conditions used .
-
Chemoselective Hydrogenation
- 4-Phenylcinnamic acid is used in chemoselective hydrogenation of olefins . This process is important in the synthesis of various organic compounds .
- The method of application involves the use of a Pd/C catalyst system in the presence of diphenyl sulphide (Ph2S) . The Pd/C catalyst system offers an alternative protocol that has particular advantages and applications .
- The outcome of these reactions are various organic compounds, the specifics of which depend on the reactants and conditions used .
-
Synthesis of α-Phenylcinnamic Acid
安全和危害
未来方向
A key aspect for the further development of matrix-assisted laser desorption ionization (MALDI)-mass spectrometry (MS) is a better understanding of the working principles of MALDI matrices. To address this issue, a chemical compound library of 59 structurally related cinnamic acid derivatives was synthesized .
属性
IUPAC Name |
(E)-3-(4-phenylphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O2/c16-15(17)11-8-12-6-9-14(10-7-12)13-4-2-1-3-5-13/h1-11H,(H,16,17)/b11-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJDEZUEYXVYNO-DHZHZOJOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenylcinnamic acid | |
CAS RN |
13026-23-8 | |
| Record name | p-phenylcinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.611 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![7-Methylbenzo[b]thiophene](/img/structure/B81734.png)
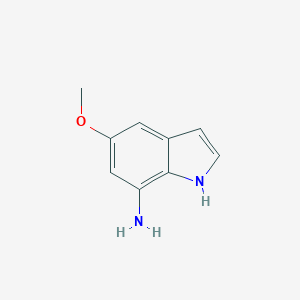
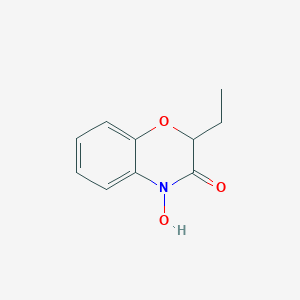
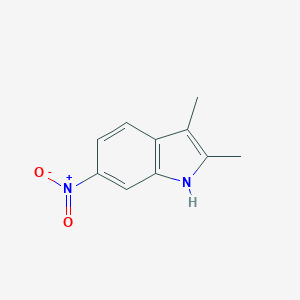
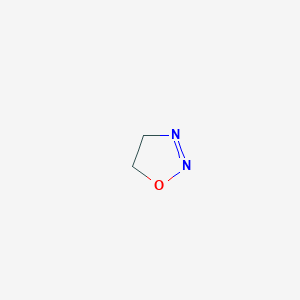
![5-[Amino(carboxy)methyl]-2-hydroxybenzoic acid](/img/structure/B81744.png)
